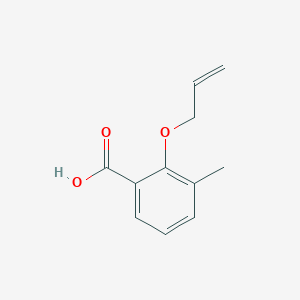

2-(Allyloxy)-3-methylbenzoic acid

Description

2-(Allyloxy)-3-methylbenzoic acid is a substituted benzoic acid derivative featuring an allyl ether group (-O-CH₂-CH=CH₂) at the 2-position and a methyl group (-CH₃) at the 3-position of the aromatic ring. This compound is structurally related to salicylic acid derivatives but differs in its substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

3-methyl-2-prop-2-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-7-14-10-8(2)5-4-6-9(10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWYEXJJVOZBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxy)-3-methylbenzoic acid can be achieved through several methods. One common approach involves the allylation of 3-methylbenzoic acid. This process typically includes the following steps:

Formation of Allyl Ether: The hydroxyl group of 3-methylbenzoic acid is first converted to an allyl ether using allyl bromide in the presence of a base such as potassium carbonate.

Hydrolysis: The resulting allyl ether is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Allyloxy)-3-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-(Allyloxy)-3-methylbenzoic acid has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Allyloxy)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Acetyloxy)-3-methylbenzoic Acid (CAS 4386-39-4)

- Structural Differences : The acetyloxy group (-O-CO-CH₃) replaces the allyloxy group, making it an ester rather than an ether.

- Physicochemical Properties: Molecular weight: 194.19 g/mol (C₁₀H₁₀O₄) . Melting point: Not explicitly stated, but related compounds like N-Acetylneuraminic acid (CAS 131-48-6) have melting points around 184–186°C . Stability: The acetyl ester is prone to hydrolysis under acidic or basic conditions, whereas the allyl ether in 2-(allyloxy)-3-methylbenzoic acid may offer greater stability under similar conditions .

- Applications : Used in pharmaceutical intermediates and organic synthesis .

3-Methylbenzoic Acid (3-Methyl BA)

- Structural Differences : Lacks the allyloxy group at position 2, simplifying its substituent profile.

- Similarity Score : Achieves a 100% structural similarity score in grouping studies due to its minimal substitution pattern, making it a reference compound for toxicity and reactivity predictions .

- Acidity : The absence of electron-withdrawing groups (e.g., ester or ether) increases its pKa compared to this compound, enhancing solubility in aqueous media .

3-Hydroxy-2-methylbenzoic Acid (CAS 603-80-5)

- Structural Differences : Features a hydroxyl (-OH) group at position 3 instead of a methyl group.

- Properties :

2-Benzyl-3-methoxybenzoic Acid (CAS 183874-21-7)

- Structural Differences : Contains a benzyl (-CH₂-C₆H₅) and methoxy (-O-CH₃) group at positions 2 and 3, respectively.

- Applications : Used in specialty chemical synthesis due to its bulky substituents, which may hinder reactivity compared to the allyloxy derivative .

Physicochemical and Functional Comparisons

Biological Activity

2-(Allyloxy)-3-methylbenzoic acid, a derivative of benzoic acid, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

Chemical Structure : The chemical structure of this compound can be represented as follows:

This compound features an allyloxy group attached to the benzoic acid framework, which may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Properties

The compound also displays antioxidant activity, which is crucial for combating oxidative stress in biological systems. Research indicates that it can scavenge free radicals, thus protecting cells from oxidative damage. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is likely mediated through several pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammation and microbial metabolism.

- Cell Membrane Interaction : Its hydrophobic nature allows it to interact with lipid membranes, altering their integrity and function.

- Gene Expression Modulation : It may influence the expression of genes related to inflammation and oxidative stress response.

Case Studies

-

Antimicrobial Efficacy Study :

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several benzoic acid derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent . -

Antioxidant Activity Assessment :

In a study assessing various benzoic acid derivatives for antioxidant properties, this compound exhibited a significant reduction in DPPH radical levels, demonstrating its effectiveness as a free radical scavenger . -

Inflammation Model :

An experimental model using lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with this compound led to a decrease in TNF-alpha and IL-6 levels, supporting its role as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| 4-Hydroxybenzoic acid | High | Moderate | Moderate |

| Salicylic acid | Moderate | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.